copper(1+);2-prop-2-ynoxyoxane

Description

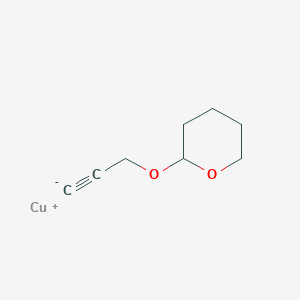

Copper(1+);2-prop-2-ynoxyoxane (CAS 61266-30-6) is a copper(I) complex with the molecular formula C₈H₁₁CuO₂ and a molecular weight of 202.72 g/mol . Its structure comprises a copper(I) ion coordinated to a propynyloxyoxane ligand, as depicted by the SMILES notation [C-]#CCOC1CCCCO1.[Cu+] and InChIKey NFPPYOPVDMWPNH-UHFFFAOYSA-N . The ligand features a tetrahydro-2H-pyran (oxane) ring substituted with a propargyloxy group, which introduces both alkyne reactivity and steric bulk.

Properties

CAS No. |

61266-30-6 |

|---|---|

Molecular Formula |

C8H11CuO2 |

Molecular Weight |

202.72 g/mol |

IUPAC Name |

copper(1+);2-prop-2-ynoxyoxane |

InChI |

InChI=1S/C8H11O2.Cu/c1-2-6-9-8-5-3-4-7-10-8;/h8H,3-7H2;/q-1;+1 |

InChI Key |

NFPPYOPVDMWPNH-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CCOC1CCCCO1.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);2-prop-2-ynoxyoxane typically involves the reaction of copper(I) salts with 2-prop-2-ynoxyoxane under controlled conditions. One common method is to react copper(I) chloride with 2-prop-2-ynoxyoxane in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the product through recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2-prop-2-ynoxyoxane can undergo various chemical reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.

Substitution: Ligand exchange reactions can occur where the 2-prop-2-ynoxyoxane ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Copper(II) complexes or copper oxides.

Reduction: Metallic copper.

Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+);2-prop-2-ynoxyoxane has several applications in scientific research:

Catalysis: It can act as a catalyst in organic reactions, including cycloaddition and coupling reactions.

Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in biological systems.

Industry: It is used in the development of new materials for electronics and photonics.

Mechanism of Action

The mechanism by which copper(1+);2-prop-2-ynoxyoxane exerts its effects involves the coordination of the copper(I) ion with the 2-prop-2-ynoxyoxane ligand. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

[Copper(6,6'-Dimethyl-2,2'-Bipyridine)₂]²⁺/¹⁺ Redox Shuttle

This copper complex, studied in dye-sensitized solar cells (DSSCs), employs a bidentate nitrogen ligand (dimethylbipyridine) to stabilize the Cu²⁺/Cu⁺ redox couple . Key comparisons include:

- Ligand Environment : The bipyridine ligand facilitates strong metal-ligand interactions, enhancing redox stability. In contrast, the propynyloxyoxane ligand in the target compound provides oxygen-based coordination and alkyne functionality.

- Electrochemical Performance: The bipyridine complex achieves a 10.3% power conversion efficiency in DSSCs due to its low energy loss (0.11 eV driving force) and high open-circuit voltage . No such data exists for copper(1+);2-prop-2-ynoxyoxane, but its alkyne moiety may offer unique electron-transfer pathways if explored.

Copper(I) Acetylides

Copper(I) acetylides, such as copper(I) phenylacetylide, are widely used in cross-coupling reactions (e.g., Sonogashira coupling). Comparisons include:

- Ligand Reactivity : Simple acetylides lack the oxane ring, reducing steric hindrance and altering solubility. The propynyloxyoxane ligand may enhance solubility in polar solvents.

- Stability : Copper(I) acetylides are often air-sensitive, whereas the oxane ring in the target compound could improve stability through steric protection.

Copper(I) Oxygen-Ligand Complexes

Compounds like copper(I) methoxide feature oxygen-based ligands but lack the alkyne functionality.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Ligand Impact on Properties

| Property | This compound | [Cu(dmbpy)₂]²⁺/¹⁺ | Copper(I) Acetylides |

|---|---|---|---|

| Ligand Donor Atoms | Oxygen | Nitrogen | Carbon |

| Redox Activity | Undocumented | High | Low |

| Solubility | Likely polar-solvent soluble | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.